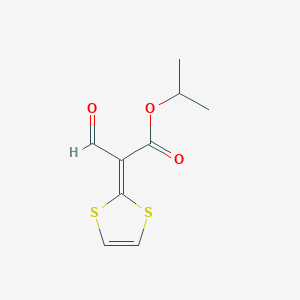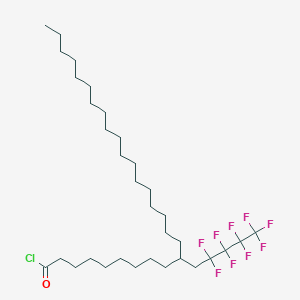
Cerium;oxotin;rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium;oxotin;rhodium is a compound that combines cerium, oxotin, and rhodium Cerium is a rare earth element known for its high reactivity and ability to exist in multiple oxidation states Oxotin is a less common component, while rhodium is a precious metal known for its catalytic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cerium;oxotin;rhodium typically involves the combination of cerium oxide, oxotin, and rhodium under controlled conditions. One common method is the thermal reduction of cerium oxide nanostructures deposited on a rhodium surface, followed by re-oxidation using carbon dioxide . This process requires precise temperature control to achieve the desired composition and structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as solventless thermolysis, which allows for the production of highly concentrated nanoparticles with minimal environmental impact . This method is advantageous due to its simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Cerium;oxotin;rhodium undergoes various chemical reactions, including:
Oxidation: Cerium can switch between Ce(III) and Ce(IV) oxidation states, making it a strong oxidizing agent.
Reduction: The compound can be reduced under specific conditions, such as exposure to hydrogen gas.
Substitution: this compound can participate in substitution reactions, where one element or group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction and carbon dioxide for re-oxidation . The reactions often require controlled temperatures and specific atmospheric conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of cerium oxide can produce cerium(III) oxide, while oxidation can yield cerium(IV) oxide .
Aplicaciones Científicas De Investigación
Cerium;oxotin;rhodium has a wide range of scientific research applications, including:
Biomedical Applications: Cerium oxide nanoparticles have shown promise in biomedical applications due to their antioxidant properties and ability to switch between oxidation states.
Environmental Catalysis: The compound is used in environmental catalysis to reduce emissions from automotive exhaust and other sources.
Materials Science: This compound is studied for its potential use in advanced materials, such as fuel cells and sensors.
Mecanismo De Acción
The mechanism of action of cerium;oxotin;rhodium involves its ability to switch between different oxidation states, primarily Ce(III) and Ce(IV). This redox behavior allows the compound to participate in various catalytic processes, including the breakdown of pollutants and the promotion of chemical reactions . The molecular targets and pathways involved in these processes include the interaction with reactive oxygen species and the facilitation of electron transfer reactions .
Comparación Con Compuestos Similares
Cerium;oxotin;rhodium can be compared to other cerium-based compounds, such as cerium(IV) oxide and cerium(III) oxide. While these compounds share similar redox properties, this compound’s inclusion of rhodium enhances its catalytic efficiency and stability . Other similar compounds include cerium(IV) sulfate and cerium(IV) nitrate, which are commonly used in analytical chemistry and catalysis .
Propiedades
Número CAS |
355838-47-0 |
|---|---|
Fórmula molecular |
CeORhSn |
Peso molecular |
377.73 g/mol |
Nombre IUPAC |
cerium;oxotin;rhodium |
InChI |
InChI=1S/Ce.O.Rh.Sn |
Clave InChI |
QUYDQRFPBNUZIG-UHFFFAOYSA-N |
SMILES canónico |
O=[Sn].[Rh].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


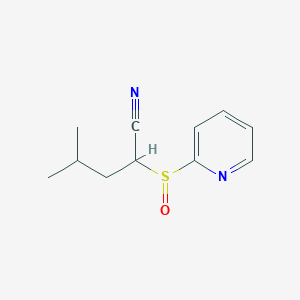


![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
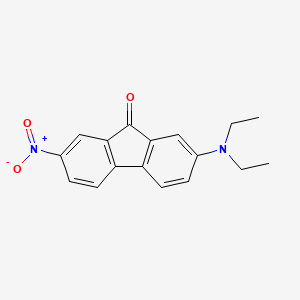
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
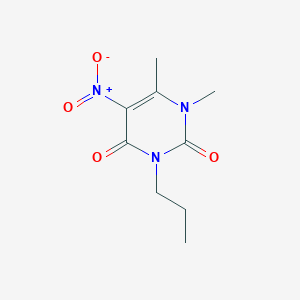
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
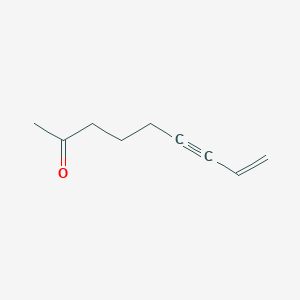

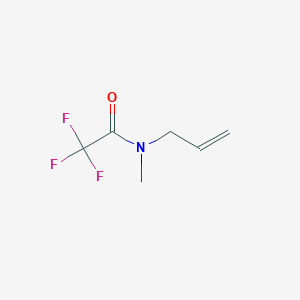
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
